molecular formula C5H10N2O3S B091442 Cysteine-S-Acetamide CAS No. 17528-66-4

Cysteine-S-Acetamide

Cat. No. B091442
CAS RN: 17528-66-4
M. Wt: 178.21 g/mol
InChI Key: VFKYKPOTSJWPIU-UHFFFAOYSA-N
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Description

“Cysteine-S-Acetamide” is a small molecule that belongs to the class of organic compounds known as L-cysteine-S-conjugates . These are compounds containing L-cysteine where the thio-group is conjugated . The molecular formula of “Cysteine-S-Acetamide” is C5H10N2O3S .


Synthesis Analysis

“Cysteine-S-Acetamide” biosynthesis is modified by regulators acting at the site of uptake and throughout the plant system . Recent data point to the existence of nutrient-specific signal transduction pathways that relay information about external and internal nutrient concentrations, resulting in alterations to cysteine biosynthesis . Cysteine modification occurs most commonly by 1,4-conjugate addition to N-substituted maleimides .


Molecular Structure Analysis

The molecular structure of “Cysteine-S-Acetamide” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

Cysteine is unique among all protein-coding amino acids, owing to its intrinsically high nucleophilicity . The cysteinyl thiol group can be covalently modified by a broad range of redox mechanisms or by various electrophiles derived from exogenous or endogenous sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cysteine-S-Acetamide” include a density of 1.4±0.1 g/cm3, boiling point of 444.0±45.0 °C at 760 mmHg, and a molar refractivity of 41.8±0.3 cm3 .

Scientific Research Applications

  • Antidote for Acetaminophen Overdose : N-acetylcysteine is used as a specific antidote for acetaminophen overdose (Millea, 2009).

  • Treatment of Various Disorders : Its therapeutic applications include prevention of chronic obstructive pulmonary disease exacerbation, prevention of contrast-induced kidney damage, attenuation of illness from influenza, treatment of pulmonary fibrosis, and treatment of infertility in polycystic ovary syndrome patients (Millea, 2009).

  • Replenishing Glutathione Levels : NAC is used to replenish intracellular glutathione (GSH) levels in various infections, genetic defects, and metabolic disorders, including HIV infection and COPD (Atkuri, Mantovani, Herzenberg, & Herzenberg, 2007).

  • Protective Effects Against Pesticide-Induced Toxicity : NAC shows beneficial effects against the early stages of pesticide-induced toxicity, with mechanisms associated with its antioxidant properties (Dhouib et al., 2016).

  • Preventing Metabolic Outcomes of Repeated Drug Use : Dietary supplementation with cysteine prevents adverse metabolic outcomes of repeated drug use, in this case, paracetamol in old rats (Mast et al., 2017).

  • Therapeutic Uses Beyond Antidote for Acetaminophen Overdose : NAC's roles include alleviation of symptoms in cystic fibrosis and protection against contrast-induced nephropathy and thrombosis (Rushworth & Megson, 2014).

  • Interaction with Thiol Groups in Microbiology : Studies on the interaction of silver nitrate with thiol groups, such as cysteine, relate to bacterial inactivation mechanisms (Liau et al., 1997).

  • Biotechnological Production of L-Cysteine : Metabolic engineering of Corynebacterium glutamicum for L-cysteine production demonstrates its potential for use in animal feed supplements (Joo, Hyeon, & Han, 2017).

  • Cancer Chemopreventive and Antigenotoxic Properties : NAC has shown potential in cancer chemoprevention and in reducing oxidative stress and DNA damage induced by toxins (Flora et al., 2004).

  • Treatment of Pathological Gambling : NAC has been explored as a treatment for pathological gambling, highlighting its role in modulating glutamate systems (Grant, Kim, & Odlaug, 2007).

  • Role in Chronic Obstructive Pulmonary Disease : NAC has multifaceted activity in the management of chronic obstructive pulmonary disease, offering benefits beyond its mucolytic activity (Calzetta et al., 2018).

  • Protective Effect Against Environmental Stressors in C. elegans : NAC has shown to extend lifespan and increase resistance to environmental stressors in Caenorhabditis elegans (Oh, Park, & Park, 2015).

  • Role in Clinical Practice Management of Cystic Fibrosis : NAC plays an important role in the treatment of cystic fibrosis, acting as an antioxidant, anti-inflammatory, and possibly in biofilm prevention and eradication (Guerini et al., 2022).

Future Directions

The thiol group of cysteine possesses the ability to perform nucleophilic and redox-active functions that are not feasible for other natural amino acids . Cysteine is the most common covalent amino acid residue and has been shown to react with a variety of warheads, especially Michael receptors . This suggests that “Cysteine-S-Acetamide” could have potential applications in the development of novel effective cancer therapies .

properties

IUPAC Name

(2R)-2-amino-3-(2-amino-2-oxoethyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKYKPOTSJWPIU-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cysteine-S-Acetamide

CAS RN

17528-66-4
Record name S-Carbamidomethylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017528664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteine-S-acetamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name S-(2-AMINO-2-OXOETHYL)CYSTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH55Q7GIH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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